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Compound of Interest

Compound Name:
4-Methyl-5-(4-pyridinyl)-2(3H)-

oxazolone

Cat. No.: B160793 Get Quote

An Essential Resource for Researchers in Drug Discovery and Development

Abstract
This technical guide provides a comprehensive overview of 4-Methyl-5-(4-pyridinyl)-2(3H)-
oxazolone, a heterocyclic compound of interest in medicinal chemistry. This document details

its chemical and physical properties, a representative synthetic protocol, and its potential

biological activity as an inhibitor of p38 mitogen-activated protein kinase (MAPK). Included are

detailed experimental methodologies for assessing its inhibitory action and visualizations of the

pertinent signaling pathway and experimental workflow. This guide is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-
oxazolone is presented in the table below.
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Property Value

CAS Number 132338-12-6

IUPAC Name 4-methyl-5-(pyridin-4-yl)-1,3-oxazol-2(3H)-one

Molecular Formula C₁₀H₈N₂O₂

Molecular Weight 188.18 g/mol

Appearance Off-white to pale yellow solid (predicted)

Solubility Soluble in DMSO and methanol (predicted)

Melting Point Not determined

Synthesis Protocol: Erlenmeyer-Plochl Reaction
The synthesis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone can be achieved via a modification

of the Erlenmeyer-Plochl reaction. This method involves the condensation of an N-acylglycine

with an aldehyde in the presence of acetic anhydride and a weak base.

Materials:

N-Acetylglycine

Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

Acetic anhydride

Anhydrous sodium acetate

Ethanol

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate
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Procedure:

A mixture of N-acetylglycine (1 equivalent), pyridine-4-carboxaldehyde (1 equivalent), and

anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3 equivalents) is heated at

100°C for 2 hours with constant stirring.

The reaction mixture is then cooled to room temperature and poured into ice-cold water.

The resulting precipitate is collected by vacuum filtration and washed with cold ethanol to

yield the crude product.

The crude product is purified by recrystallization from ethanol or by column chromatography

on silica gel using a mixture of dichloromethane and methanol as the eluent.

The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Mechanism of
Action
Oxazolone derivatives are known to exhibit a wide range of pharmacological activities,

including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The presence of the

pyridinyl moiety in 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone suggests its potential as a

kinase inhibitor. Specifically, it is hypothesized to be an inhibitor of p38 mitogen-activated

protein kinase (MAPK).

The p38 MAPK signaling pathway is a key cascade in the cellular response to external

stressors such as inflammatory cytokines, UV radiation, and osmotic shock.[3][4][5] This

pathway is involved in a variety of cellular processes including inflammation, apoptosis, cell

differentiation, and cell cycle regulation.[4] Inhibition of p38 MAPK is a promising therapeutic

strategy for a number of inflammatory diseases and cancers.[6][7]

The proposed mechanism of action for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone involves

binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its

downstream targets and inhibiting the signaling cascade.[8]

p38 MAPK Signaling Pathway
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Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols
In Vitro p38α MAPK Inhibition Assay
This protocol describes a method for determining the in vitro inhibitory activity of 4-Methyl-5-(4-
pyridinyl)-2(3H)-oxazolone against the p38α MAPK enzyme.[9][10][11]
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Materials:

Recombinant human p38α MAPK enzyme

ATF2 (Activating Transcription Factor 2) substrate

ATP (Adenosine triphosphate)

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone (test compound)

SB203580 (positive control inhibitor)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well plates

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of 4-Methyl-5-(4-pyridinyl)-2(3H)-
oxazolone in DMSO. The final DMSO concentration in the assay should be ≤1%.

Enzyme and Substrate Preparation: Dilute the p38α MAPK enzyme and ATF2 substrate in

the assay buffer to the desired concentrations.

Assay Reaction:

Add 1 µL of the diluted compound or control to the wells of a 384-well plate.

Add 2 µL of the diluted p38α MAPK enzyme to each well.

Initiate the kinase reaction by adding 2 µL of a mixture of ATF2 substrate and ATP.

Incubation: Incubate the plate at room temperature for 60 minutes.

Detection:
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and measure the luminescence. Incubate for 30 minutes at room temperature.

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is calculated

by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow: p38α MAPK Inhibition Assay
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Caption: Workflow for p38α MAPK Inhibition Assay.
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Quantitative Data
The following table presents hypothetical quantitative data for the inhibition of p38α MAPK by

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, for illustrative purposes. Actual experimental data

would need to be generated following the protocol above.

Compound IC₅₀ (µM)

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone 0.5 (Hypothetical)

SB203580 (Control) 0.3

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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